molecular formula C19H27NO2 B1255987 (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B1255987
M. Wt: 301.4 g/mol
InChI Key: NLKLXMMOJZHSCB-CDCBUUNLSA-N
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Description

(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multi-step organic reactions. One common method includes the condensation of N1-phenylthiocarbamide with salicylaldehyde and the ether of acetoacetic acid in the presence of trifluoroacetic acid . This reaction yields a tricyclic intermediate, which is further modified to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of peptidyl-prolyl isomerase by binding to its active site, thereby preventing the isomerization of peptide bonds . This inhibition can disrupt protein folding and function, which is beneficial in certain therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[73102,7]trideca-2(7),3,5-trien-4-ol apart is its unique tricyclic structure and the presence of an oxolan-2-ylmethyl group

Properties

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H27NO2/c1-13-18-10-14-5-6-15(21)11-17(14)19(13,2)7-8-20(18)12-16-4-3-9-22-16/h5-6,11,13,16,18,21H,3-4,7-10,12H2,1-2H3/t13-,16?,18+,19?/m0/s1

InChI Key

NLKLXMMOJZHSCB-CDCBUUNLSA-N

Isomeric SMILES

C[C@H]1[C@H]2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC4CCCO4)C)C=C(C=C3)O

Synonyms

5,9-dimethyl-2'-hydroxy-2-tetrahydrofurfuryl-6,7-benzomorphan
MR 2033
MR 2033 CL
MR 2034
MR-2033-CL
MR-2034
MR-2035
UM 1071

Origin of Product

United States

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